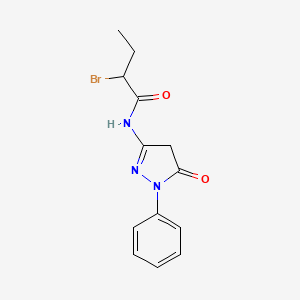

2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide

Beschreibung

2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide is a brominated pyrazolone derivative characterized by a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole core linked to a 2-bromobutanamide moiety. Pyrazolone derivatives are frequently synthesized via reactions involving dimethylformamide dimethyl acetal (DMFDMA), as demonstrated in related compounds (e.g., ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate), which utilize DMFDMA for cyclization and functionalization . The bromine substitution at the butanamide chain may enhance electrophilicity and influence binding interactions in biological systems, though specific pharmacological data for this compound remain unreported in the provided literature.

Eigenschaften

IUPAC Name |

2-bromo-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-2-10(14)13(19)15-11-8-12(18)17(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXCFULSHSHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a pyrazole ring, which are significant in determining its biological activity. The presence of the butanamide group further contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Properties : Molecular docking studies suggest that these compounds possess strong antioxidant capabilities, which can mitigate oxidative stress in cells .

- Anti-inflammatory Effects : The anti-inflammatory potential is significant, as evidenced by studies showing reduced inflammation markers in treated models .

- Antimicrobial Activity : Some derivatives have shown varying degrees of antimicrobial activity against bacterial strains such as Bacillus subtilis and Candida albicans, although the specific activity of this compound requires further investigation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular responses related to inflammation and oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in live models.

- Mechanistic Studies : To clarify the specific biochemical pathways affected by this compound.

Vergleich Mit ähnlichen Verbindungen

Pyrazolone-Based Butanamide Derivatives

3-Oxo-N-(thiazol-2-yl)butanamide ():

This compound shares a butanamide backbone but replaces the pyrazolone ring with a thiazole group. It serves as a key intermediate in synthesizing phosphodiesterase-5 (PDE5) inhibitors, exhibiting 100% inhibition of PDE5 in vitro. Molecular docking studies reveal binding poses analogous to sildenafil, a benchmark PDE5 inhibitor. In contrast, the brominated pyrazolone derivative may exhibit distinct electronic and steric properties due to the pyrazolone ring’s hydrogen-bonding capacity and bromine’s electron-withdrawing effects .

Ethyl (Z)-(4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (): Synthesized via DMFDMA-mediated cyclization (yields: 53–56%), this analog lacks the brominated butanamide chain but retains the pyrazolone core. Its reactivity with nucleophiles highlights the pyrazolone ring’s role as a scaffold for constructing fused heterocycles (e.g., 2H-pyrazolo[4,3-c]pyridines). The brominated derivative’s butanamide chain may offer additional sites for functionalization or interaction with biological targets .

Brominated Pyrazolone Derivatives

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (): This di-brominated pyrazolone, synthesized via Procedure A4, demonstrates the pharmacological relevance of bromine substitutions. The 2-bromo substitution in the butanamide derivative may confer distinct reactivity or stability compared to this compound’s bromomethyl group .

Anti-Inflammatory and Receptor Antagonists

Tetrazole Derivatives ():

Compounds such as 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles exhibit anti-inflammatory activity comparable to ibuprofen. The pyrazolone ring’s electron-rich environment likely contributes to binding interactions, while the brominated butanamide in the target compound may modulate solubility or metabolic stability .

Bradykinin B1 Antagonist (Compound 70) ():

This carbocyclic α-hydroxy amide derivative (hKi = 0.41 nM) highlights the importance of substituent positioning for receptor affinity. The brominated derivative’s butanamide chain could similarly influence pharmacokinetic properties, such as P-gp transport and bioavailability .

Data Table: Key Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.